1-(3-溴苄基)哌啶

描述

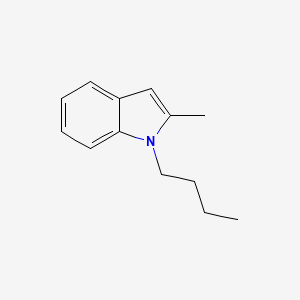

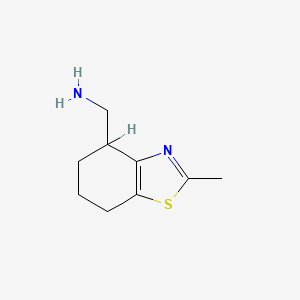

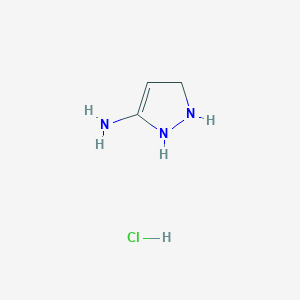

The compound 1-(3-Bromobenzyl)piperidine is a brominated derivative of piperidine, which is a six-membered heterocyclic amine. This structure is of interest due to its potential applications in medicinal chemistry and as a building block for various chemical reactions.

Synthesis Analysis

The synthesis of bromobenzyl-substituted piperidines can be achieved through different methods. For instance, the synthesis of 5-(2-bromobenzyl)-substituted piperidin-2-ones involves the reaction of piperidin-2-ones with a 2-bromobenzyl substituent in the presence of a palladium catalyst, leading to biaryl compounds through a C-H insertion and subsequent formation of a palladacycle . Another approach for synthesizing related compounds includes the reaction of 1,3-dicarbonyl compounds with aromatic aldehyde and amine in the presence of bromodimethylsulfonium bromide (BDMS), which can yield highly functionalized piperidines .

Molecular Structure Analysis

The molecular structure of bromobenzyl-substituted piperidines can be elucidated using various spectroscopic methods. For example, the crystal structure of a related compound, threo-1-acetyl-3-(alpha-bromobenzyl)-3-methoxypiperazine-2,5-dione, shows the side chain in an EN conformation with the bromine above the heterocyclic ring, which is almost planar . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule and predicting its reactivity.

Chemical Reactions Analysis

Bromobenzyl-substituted piperidines can participate in various chemical reactions due to the presence of the bromine atom, which is a good leaving group. For example, the reaction of 3-(alpha-bromobenzyl)-3-methoxypiperazine-2,5-diones with N-bromosuccinimide results in the preparation of substituted piperazine-2,5-diones . Additionally, the presence of the bromobenzyl group can facilitate the formation of biaryl compounds through palladium-catalyzed reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-Bromobenzyl)piperidine derivatives can be influenced by the substituents on the piperidine ring. For instance, the introduction of hydroxy or methoxy groups can affect the solubility and reactivity of the compounds . The presence of the bromobenzyl group also impacts the compound's reactivity, making it a suitable candidate for further functionalization through nucleophilic substitution reactions .

科学研究应用

晶体学和理论探索在化疗中的应用

1-(3-溴苄基)哌啶及其结构类似物已被研究用于潜在的化疗应用。一项研究探索了与1-(3-溴苄基)哌啶密切相关的化合物的晶体结构,揭示了分子构象之间受哌啶/吗啉和Br/NO2基团影响而产生的显著差异。这些发现对于理解发展有效的化疗药物所必需的分子间相互作用至关重要(Al-Mutairi et al., 2021)。

抗血小板聚集活性

对卡巴莫基吡啶和卡巴莫基哌啶类似物进行的研究,包括与1-(3-溴苄基)哌啶相似的结构,已经证明具有显著的抗血小板聚集活性。这些发现表明在预防血栓和治疗心血管疾病方面具有潜在的治疗应用(Youssef et al., 2011)。

金属配合物合成在化学中的应用

与1-(3-溴苄基)哌啶相关的化合物已被用于合成单核镍(II)和铜(II)配合物。这些配合物展示了有趣的电化学性质,并在材料科学和催化方面具有潜在应用(Manonmani et al., 2000)。

在癌症研究中的CARM1抑制

1-(3-溴苄基)哌啶的类似物已被确认为辅激活因子相关精氨酸甲基转移酶1 (CARM1)的抑制剂,CARM1是激素依赖性肿瘤如前列腺癌和乳腺癌的靶点。这项研究表明了开发新的癌症治疗方法的潜力(Cheng et al., 2011)。

抗微生物活性

源自3-溴苯甲醛和哌啶的化合物,与1-(3-溴苄基)哌啶在结构上相关,已显示出有希望的抗微生物活性。这表明在开发新的抗微生物剂方面具有潜在应用(Nimavat et al., 2004)。

安全和危害

When handling “1-(3-Bromobenzyl)piperidine”, it is recommended to wear personal protective equipment and ensure adequate ventilation . Contact with eyes, skin, or clothing should be avoided, as should ingestion and inhalation . The compound should be stored in tightly closed containers in a dry, cool, and well-ventilated place .

属性

IUPAC Name |

1-[(3-bromophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c13-12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVJFZUPPAXRCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397248 | |

| Record name | 1-(3-Bromobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59507-40-3 | |

| Record name | 1-(3-Bromobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-N-[(2Z)-1-methylazepan-2-ylidene]benzene-1-sulfonamide](/img/structure/B1274259.png)

![[4,5'-Biisobenzofuran]-1,1',3,3'-tetrone](/img/structure/B1274265.png)

![1-Pentanone, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B1274269.png)